2-tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]-3(2H)-pyridazinone
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Overview
Description
2-tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]-3(2H)-pyridazinone is a chemical compound with a complex structure that includes a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]-3(2H)-pyridazinone involves multiple steps. One common method includes the reaction of 2-tert-butyl-4-chloro-5-hydroxy-pyridazin-3-one with 2-(4-chlorophenyl)-2-oxoethyl bromide under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis techniques to improve yield and reduce production time .
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, where nucleophiles like amines or thiols can replace the chlorine atoms[][3].
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]-3(2H)-pyridazinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the development of imaging agents for positron emission tomography (PET) scans.
Mechanism of Action
The mechanism of action of 2-tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]-3(2H)-pyridazinone involves its interaction with specific molecular targets. It is known to inhibit mitochondrial complex I (MCI), which plays a crucial role in the electron transport chain and ATP production. By inhibiting MCI, this compound can affect cellular energy metabolism and induce apoptosis in certain cell types .
Comparison with Similar Compounds
Similar Compounds
Pyridaben: Another MCI inhibitor with a similar pyridazinone core.
BMS-747158-01: A related compound used as a PET imaging agent.
MC1-27: A potent MCI inhibitor with a hydrophobic heterocyclic chromone core.
Uniqueness
2-tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]-3(2H)-pyridazinone is unique due to its specific structural features, such as the tert-butyl and chloro substituents, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16Cl2N2O3 |
---|---|
Molecular Weight |
355.2 g/mol |
IUPAC Name |
2-tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one |
InChI |
InChI=1S/C16H16Cl2N2O3/c1-16(2,3)20-15(22)14(18)13(8-19-20)23-9-12(21)10-4-6-11(17)7-5-10/h4-8H,9H2,1-3H3 |
InChI Key |
CGGCVDHYQNMCJR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C(=O)C(=C(C=N1)OCC(=O)C2=CC=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(C)(C)N1C(=O)C(=C(C=N1)OCC(=O)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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